molecular formula C7H6ClF3N2O B580495 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 156425-08-0

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B580495
CAS No.: 156425-08-0
M. Wt: 226.583
InChI Key: YSQAWXIJOLCDIC-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chloro group, a trifluoromethoxy group, and two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Chloro-5-(difluoromethoxy)benzene-1,2-diamine: Similar structure but with a difluoromethoxy group.

Uniqueness

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine, also known as CAS No. 156425-08-0, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique trifluoromethoxy group, which significantly influences its biological activity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways and signaling cascades. For instance, it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate cell proliferation, apoptosis, and inflammation. This modulation can lead to altered gene expression patterns that affect cellular behavior.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Antitumor Potential : There is ongoing research into its efficacy against various cancer cell lines, indicating potential applications in cancer therapy .

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its application in medicine. Toxicological studies have reported:

  • Dose-dependent Toxicity : In animal models, dose-dependent nephropathy and hepatotoxicity have been observed at higher concentrations . The No Observed Adverse Effect Level (NOAEL) was determined to be around 50 mg/kg based on liver and kidney effects.
  • Hematological Changes : Significant changes in blood parameters were noted, including leukocyte and lymphocyte counts, which could indicate immunotoxic effects .

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

  • Anticancer Activity : In a study involving breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth .
  • Enzyme Inhibition : The compound showed moderate inhibitory activity against COX-2 and LOX enzymes, suggesting its potential role as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential:

  • Animal Models : Administration in rodent models demonstrated both therapeutic effects and toxicity profiles that are critical for understanding its safety margin for future clinical use .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialModerate activity against bacterial strains
AntitumorSignificant cytotoxicity in MCF-7 cells
Enzyme InhibitionModerate inhibition of COX-2 and LOX
ToxicityNOAEL at 50 mg/kg; nephropathy observed

Properties

IUPAC Name

4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQAWXIJOLCDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239665
Record name 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156425-08-0
Record name 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156425-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
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Synthesis routes and methods

Procedure details

5-Chloro-2-nitro-4-trifluoromethoxy-phenylamine (180 g, 0.7 mol, 1.0 equiv.) was dissolved in dry DMF (1 L) and then 5% Pt/C containing 50.2% water (4.0 g) was added. The reaction solution was hydrogenated (50 psi) at room temperature for 16 hours. HPLC analysis indicated complete reaction. MS [M+H]+ found 225.2. The reaction solution was used on the next step without isolation.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

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